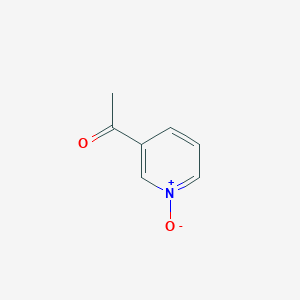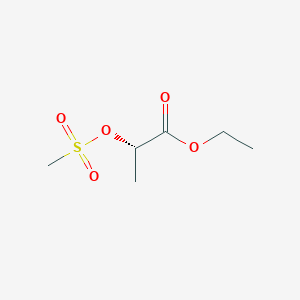
2-甲磺酰氧基丙酸乙酯 (2S)-
描述
Ethyl (2S)-2-methylsulfonyloxypropanoate is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds and functional groups that can provide insight into the properties and reactions of similar sulfonyl and ethyl groups. For instance, the use of the 2-(methylsulfonyl)ethyl group as a protecting group for hydroxyl functions in phosphoric acid monoesters is described, highlighting its stability towards acids and its base-labile nature .
Synthesis Analysis
The synthesis of related compounds involves the use of sulfonyl groups as protecting agents. For example, bis[2-(methylsulfonyl)ethyl] phosphochloridate is synthesized as a new phosphorylating agent, where the methylsulfonyl group serves as a stable protecting group that can be removed in alkaline media . This suggests that the synthesis of ethyl (2S)-2-methylsulfonyloxypropanoate might also involve the use of sulfonyl groups for protection during the reaction and later removal under specific conditions.
Molecular Structure Analysis
While the molecular structure of ethyl (2S)-2-methylsulfonyloxypropanoate is not directly analyzed in the papers, the presence of a sulfonyl group and its reactions can be inferred from the studies. For example, the reactivity of the methylsulfonyl group in the presence of amines and its stability under acidic conditions are discussed . These properties would influence the molecular structure and reactivity of ethyl (2S)-2-methylsulfonyloxypropanoate.
Chemical Reactions Analysis
The chemical reactions of compounds containing sulfonyl groups are varied. Methyl methanesulfonothioate, a sulfhydryl reagent, shows reactivity with amino groups, forming methylsulfenamide derivatives . This indicates that sulfonyl-containing compounds like ethyl (2S)-2-methylsulfonyloxypropanoate may also react with amino groups under certain conditions. Additionally, the stability of the methylsulfonyl group in acidic environments and its removal in alkaline media suggest that ethyl (2S)-2-methylsulfonyloxypropanoate could undergo similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl (2S)-2-methylsulfonyloxypropanoate can be partially deduced from the properties of related compounds. For instance, the detection of low quantities of sulfides using high-performance liquid chromatography (HPLC) indicates that similar analytical techniques could be applied to ethyl (2S)-2-methylsulfonyloxypropanoate . The development of a method for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by HPLC with ultraviolet detection also provides a framework for analyzing the physical and chemical properties of related sulfonyl compounds .
科学研究应用
概述
2-甲磺酰氧基丙酸乙酯 (2S)- 是一种化学化合物,已在各种科学研究背景中得到探索。本综述将深入探讨该化合物在科学研究中的应用,但不包括与药物使用、剂量或副作用相关的任何信息。其目的是根据提供的格式要求,全面了解该化合物在研究中的用途。
遗传效应和致突变性
研究表明,甲磺酸乙酯 (EMS),一种与 2-甲磺酰氧基丙酸乙酯 (2S)- 相关的化合物,在从病毒到哺乳动物的广泛遗传测试系统中表现出诱变特性。EMS 已被发现对哺乳动物具有致癌性,证明了通过混合 SN1/SN2 反应机制烷基化细胞亲核位点的能力。这种烷基化主要发生在 DNA 碱基中的氮位置,尽管也观察到在氧上的烷基化水平显着,例如鸟嘌呤的 O6。遗传数据表明,EMS 可能诱导 GC 到 AT 和 AT 到 GC 转换突变,以及碱基对插入或缺失以及更广泛的基因内缺失。在高等生物中,EMS 已被证明会导致染色体断裂,其提出的机制包括 EMS 烷基化的 DNA 碱基的水解,导致不稳定的位点,从而可能导致单链 DNA 断裂 (Sega,1984)。
抗氧化剂容量测定
已经使用 ABTS/PP 脱色测定法研究了包括与 2-甲磺酰氧基丙酸乙酯 (2S)- 相似的衍生物在内的化合物的抗氧化剂容量。这些测定法是最常用的抗氧化剂容量评估方法之一,比较了抗氧化剂在中和自由基方面的反应性。一些抗氧化剂可以与自由基形成偶联加合物,而另一些则在不偶联的情况下发生氧化。这些反应的特异性和相关性,以及偶联对总抗氧化剂容量的贡献程度,仍然是进一步研究的兴趣领域。尽管存在潜在偏差,但建议使用基于 ABTS 的测定法来跟踪储存和加工过程中抗氧化剂系统的变化 (Ilyasov 等人,2020)。
采后技术中的乙烯感知
乙烯在水果和蔬菜成熟和衰老中的作用已得到广泛研究,研究重点是 1-甲基环丙烯 (1-MCP) 的作用,1-MCP 是一种抑制乙烯感知的化合物。事实证明,1-MCP 的应用可以通过延迟成熟和衰老过程显着改善采后储存期间的产品质量。这项技术在苹果产业中得到了迅速采用,并为其他水果和蔬菜提供了潜在的好处,突出了乙烯在采后生理学中的关键作用及其抑制剂在延长保质期和维持产品质量中的作用 (Watkins,2006)。
安全和危害
未来方向
Biocatalysis, using enzymes for organic synthesis, has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs) . Ethyl lactate is in accordance with at least eight of the twelve principles of green chemistry , making it a promising compound for future research and applications.
属性
IUPAC Name |
ethyl (2S)-2-methylsulfonyloxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S/c1-4-10-6(7)5(2)11-12(3,8)9/h5H,4H2,1-3H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONGCUIECIAYIP-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80422842 | |
| Record name | ethyl (2S)-2-methylsulfonyloxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80422842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2S)-2-methylsulfonyloxypropanoate | |
CAS RN |
63696-99-1 | |
| Record name | ethyl (2S)-2-methylsulfonyloxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80422842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

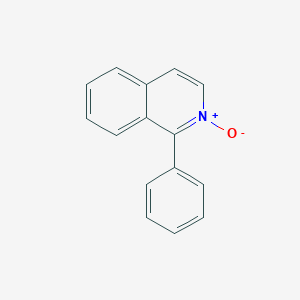
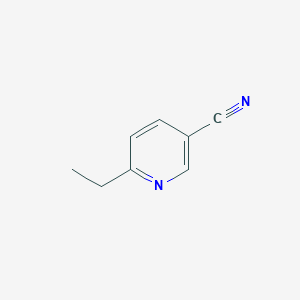
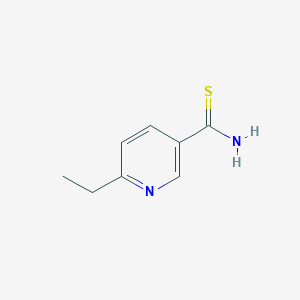
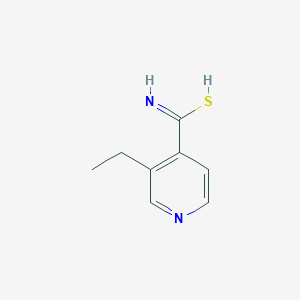
![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)
